(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
Overview
Description
(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available L-proline.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.
Formation of Nitrile: The carboxylic acid group of Boc-L-proline is converted to a nitrile group through dehydration reactions, often using reagents like thionyl chloride (SOCl₂) followed by sodium cyanide (NaCN).
Cyclization: The intermediate is cyclized to form the pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Using large reactors to handle the protection, dehydration, and cyclization steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Deprotection: Free amines.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a versatile building block for constructing complex molecules, particularly in the synthesis of chiral intermediates and pharmaceuticals.
Biology
The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists, due to its ability to introduce chirality and functional groups into target molecules.
Medicine
In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting neurological and cardiovascular diseases. Its chiral nature and functional groups make it a valuable intermediate in drug design and synthesis.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates.
Mechanism of Action
The mechanism by which (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Uniqueness
(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrile and a Boc-protected amine group. This combination of functional groups and chirality makes it particularly useful in asymmetric synthesis and the development of chiral drugs.
By comparing it with similar compounds, we can highlight its distinct reactivity and the specific types of transformations it can undergo, which are crucial for its applications in various fields of research and industry.
Properties
IUPAC Name |
(2R,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVXQYMYEMUMKK-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564615 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-85-6 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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